N-isobutyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a piperidine ring and a thieno[3,2-d]pyrimidin-2-yl group. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring would provide some three-dimensionality to the molecule, and the various substituents would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions. The thieno[3,2-d]pyrimidin-2-yl group could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents. The compound’s stability could be affected by the presence of the thieno[3,2-d]pyrimidin-2-yl group .Scientific Research Applications
Metabolism and Disposition Studies
Research on compounds such as SB-649868 and L-735,524 highlights the metabolism and disposition of these molecules in humans, emphasizing their elimination pathways, half-lives, and principal circulating components in plasma extracts (Renzulli et al., 2011) (Balani et al., 1995). These studies are crucial for understanding the pharmacokinetics of novel therapeutic agents.
Pharmacology and Efficacy
Preclinical pharmacology and pharmacokinetics studies, such as those on CERC‐301, aim to develop translational approaches based on receptor occupancy to guide dose selection in clinical trials, highlighting the importance of understanding the interactions between drugs and their target receptors (Garner et al., 2015).
Environmental and Dietary Exposure
Studies investigating the environmental exposure to pesticides and the intake of xenobiotics from food processing highlight the relevance of understanding the impact of chemicals on public health. These studies assess the levels of exposure in different populations and the potential health risks associated with such exposures (Babina et al., 2012) (Zapico et al., 2022).
Novel Therapeutic Agents
The metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, in humans were characterized, identifying major metabolic pathways and unusual metabolites. Such research is pivotal for the development of new cancer treatments (Liu et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-methylpropyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-14(2)11-24-21(28)17-5-4-10-27(12-17)23-25-19-18(13-30-20(19)22(29)26-23)16-8-6-15(3)7-9-16/h6-9,13-14,17H,4-5,10-12H2,1-3H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOAWXXSBWGSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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